Alprostadil Alprostadil Prostaglandin E1 is a prostaglandins E. It has a role as a platelet aggregation inhibitor, a vasodilator agent, an anticoagulant and a human metabolite. It is a conjugate acid of a prostaglandin E1(1-).
Alprostadil is a chemically-identical synthetic form of prostaglandin E1 (PGE1), a potent vasodilator produced endogenously. In 1996, the FDA approved the use of alprostadil, administered either with an intracavernosal injection or an intraurethral suppository, for the treatment of erectile dysfunction, and it is used in men for whom oral treatment is either contraindicated or ineffective. After administration, alprostadil promotes smooth muscle relaxation of the corpus cavernosal. Alprostadil is also used in neonatal patients with congenital heart defects that depend on a patent ductus for survival until corrective or palliative surgery can be performed. This drug causes vasodilation by directly affecting vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This results in increased pulmonary or systemic blood flow in infants.
Alprostadil is a Prostaglandin Analog and Prostaglandin E1 Agonist. The mechanism of action of alprostadil is as a Prostaglandin Receptor Agonist. The physiologic effect of alprostadil is by means of Genitourinary Arterial Vasodilation and Venous Vasodilation.
Alprostadil is a natural product found in Populus balsamifera, Populus candicans, and other organisms with data available.
Alprostadil is the naturally occurring prostaglandin E1 (PGE1) which displays a variety of pharmacologic actions. Alprostadil is a potent vasodilator agent that increases peripheral blood flow, inhibits platelet aggregation, and induces bronchodilation. Used in the treatment of erectile dysfunction, this agent produces corporal smooth muscle relaxation by binding to PGE receptors, resulting in the activation of adenylate cyclase and the subsequent accumulation of 3'5'-cAMP.
A potent vasodilator agent that increases peripheral blood flow.
Brand Name: Vulcanchem
CAS No.: 745-65-3
VCID: VC0518151
InChI: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol

Alprostadil

CAS No.: 745-65-3

VCID: VC0518151

Molecular Formula: C20H34O5

Molecular Weight: 354.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Alprostadil - 745-65-3

Description

Alprostadil is a synthetic analog of prostaglandin E1 (PGE1), a naturally occurring compound in the body that acts as a potent vasodilator. It is primarily used in the treatment of erectile dysfunction (ED) and as a palliative therapy to maintain the patency of the ductus arteriosus in neonates with congenital heart defects. Approved by the FDA in 1996, alprostadil is available in various formulations, including injections, suppositories, and topical creams, each tailored for specific medical applications .

Mechanism of Action

Alprostadil works by relaxing vascular smooth muscle and dilating blood vessels. It binds to prostaglandin E1 receptors on smooth muscle cells, activating the cyclic adenosine monophosphate (cAMP) pathway. This results in increased blood flow and smooth muscle relaxation, which are critical for achieving an erection or maintaining ductal patency in neonates .

Key Features:

  • Direct Action: Unlike phosphodiesterase type 5 inhibitors (e.g., sildenafil), alprostadil does not require nitric oxide for efficacy, making it effective even in cases where nitric oxide pathways are impaired .

  • Localized Effect: In topical and intraurethral formulations, systemic absorption is minimal, reducing the risk of systemic side effects .

Erectile Dysfunction

Alprostadil is used as a second-line therapy for ED, particularly for patients who cannot tolerate or do not respond to oral phosphodiesterase inhibitors.

  • Formulations:

    • Intracavernosal Injection: Administered directly into the corpus cavernosum (e.g., Caverject, Edex) .

    • Intraurethral Suppository: Inserted into the urethra (e.g., MUSE) .

    • Topical Cream: Applied externally to the penis (e.g., Vitaros), offering a non-invasive option .

  • Efficacy:
    Clinical trials have demonstrated significant improvements in erectile function scores with alprostadil. For example, topical alprostadil cream improved International Index of Erectile Function (IIEF) scores by up to 13 points from baseline .

  • Adverse Effects:
    Localized side effects such as penile pain and mild urethral burning are common but transient. Systemic side effects are rare due to limited systemic absorption .

Neonatal Congenital Heart Defects

In neonates with ductus arteriosus-dependent congenital heart defects, alprostadil is used to maintain ductal patency until corrective surgery can be performed.

  • Administration:
    Intravenous infusion is the standard method for this indication.

  • Efficacy:
    Alprostadil's vasodilatory properties ensure adequate oxygenation by maintaining blood flow through the ductus arteriosus .

Pharmacokinetics and Pharmacodynamics

ParameterDetails
AbsorptionRapid absorption when administered via injection or suppository; minimal systemic absorption with topical formulations .
DistributionHigh local concentration at the site of action; minimal systemic distribution .
MetabolismRapidly metabolized in the lungs and liver; primary metabolites are inactive .
Half-LifeApproximately 5–10 minutes following intravenous administration .
ExcretionMetabolites are excreted via urine .

Erectile Dysfunction

Numerous clinical trials have confirmed alprostadil's efficacy across different formulations:

Study TypePopulation CharacteristicsKey Findings
Phase III TrialsMen with moderate-to-severe EDTopical cream improved IIEF scores by up to 13 points; onset of action within 10–12 minutes .
Long-Term StudiesSubjects treated for up to 9 monthsSustained improvement in erectile function; dose adjustments led to optimal outcomes .

Neonatal Use

Data from neonatal studies demonstrate that alprostadil effectively maintains ductal patency with manageable side effects such as apnea and fever in some cases .

Common Adverse Effects

  • Penile pain or discomfort (localized)

  • Urethral burning or irritation

  • Hypotension (rare in localized applications)

Rare Adverse Effects

  • Priapism (persistent erection)

  • Penile fibrosis with long-term use

  • Apnea in neonates receiving intravenous infusions .

Comparative Analysis

FeatureAlprostadilPDE5 Inhibitors (e.g., Sildenafil)
Mechanism of ActionDirect smooth muscle relaxationNitric oxide-mediated vasodilation
Onset of ActionRapid (10–15 minutes)Moderate (30–60 minutes)
Systemic Side EffectsMinimalPossible systemic side effects like headache
Administration RouteInjectable, suppository, creamOral
CAS No. 745-65-3
Product Name Alprostadil
Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
IUPAC Name 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1
Standard InChIKey GMVPRGQOIOIIMI-DWKJAMRDSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Appearance Solid powder
Melting Point 115-116 °C
115 - 116 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Alprostadil
Caverject
Edex
Lipo PGE1
Lipo-PGE1
Minprog
Muse
PGE1
PGE1alpha
Prostaglandin E1
Prostaglandin E1alpha
Prostavasin
Prostin VR
Prostine VR
Sugiran
Vasaprostan
Viridal
Reference

Cawello, W., Schweer, H., Dietrich, B., et al. Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction. J. Urol. 158, 1403-1407 (1997).

Kobzar, G., Mardla, V., Järving, I., et al. Antiaggregating potency of E-type prostaglandins in human and rabbit platelets. Proceedings of the Estonian Academy of Sciences.Chemistry 40, 179-180 (1991).

Okada, F., Nukada, T., Yamauchi, Y., et al. The hypotensive effect of prostaglandin E1 on hypertensive cases of various types. Prostaglandins 7, 99-106 (1974).

Padma-Nathan, H., Hellstrom, W.J.G., Kaiser, F.E., et al. Treatment of men with erectile dysfunction with transurethral alprostadil. N. Engl. J. Med. 336, 1-7 (1997).

Olley, P.M., and Coceani, F. Prostaglandins and the ductus arteriosus. Annu. Rev. Med. 32, 375-3785 (1981).

Kiriyama M, et, al. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. Br J Pharmacol. 1997 Sep;122(2):217-24.

Cattaneo MG, et, al. Alprostadil suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay. Br J Pharmacol. 2003 Jan;138(2):377-85.

Hauck EW, et, al. Prostaglandin E1 long-term self-injection programme for treatment of erectile dysfunction--a follow-up of at least 5 years. Andrologia. 1999;31 Suppl 1:99-103.

PubChem Compound 5280723
Last Modified Aug 15 2023

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